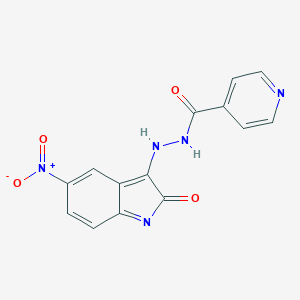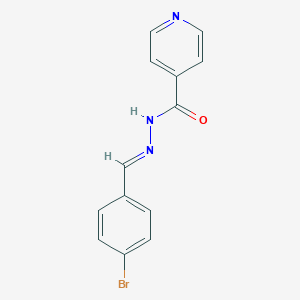
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide, also known as NI-4, is a small molecule that has been studied for its potential therapeutic applications. It belongs to the class of hydrazide compounds and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide is not fully understood. However, it has been suggested that N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide also exhibits anti-oxidant activity by reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, it exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising therapeutic agent. However, there are limitations to the use of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, its potential toxicity and side effects need to be evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide. One area of research is to further elucidate the mechanism of action of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide. This will help to identify its targets and potential side effects. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide. Another area of research is to explore the potential of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Finally, the development of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has been synthesized using several methods, including condensation reaction between 2-amino-5-nitrobenzoic acid and pyridine-4-carboxylic acid hydrazide. Another method involves the reaction of 2-acetyl-5-nitrobenzoic acid with pyridine-4-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The synthesized N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been found to possess anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Fórmula molecular |
C14H9N5O4 |
|---|---|
Peso molecular |
311.25 g/mol |
Nombre IUPAC |
N//'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H9N5O4/c20-13(8-3-5-15-6-4-8)18-17-12-10-7-9(19(22)23)1-2-11(10)16-14(12)21/h1-7H,(H,18,20)(H,16,17,21) |
Clave InChI |
JOGFBVRXQFAJBA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])NNC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])NNC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])NNC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
